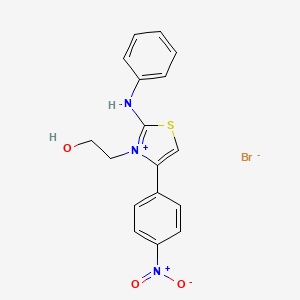

3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide

Description

Properties

IUPAC Name |

2-[2-anilino-4-(4-nitrophenyl)-1,3-thiazol-3-ium-3-yl]ethanol;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S.BrH/c21-11-10-19-16(13-6-8-15(9-7-13)20(22)23)12-24-17(19)18-14-4-2-1-3-5-14;/h1-9,12,21H,10-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSASBVMCXWDQMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=[N+](C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide typically involves a multi-step process:

-

Formation of the Thiazolium Ring: : The initial step involves the cyclization of appropriate starting materials to form the thiazolium ring. This can be achieved by reacting a thioamide with a haloketone under basic conditions.

-

Substitution Reactions: : The introduction of the hydroxyethyl, nitrophenyl, and phenylamino groups is carried out through nucleophilic substitution reactions. For example, the hydroxyethyl group can be introduced by reacting the thiazolium intermediate with ethylene oxide.

-

Bromide Addition: : The final step involves the addition of bromide to form the bromide salt of the compound. This is typically done by reacting the thiazolium intermediate with hydrobromic acid or a bromide salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

-

Reduction: : Reduction reactions can target the nitro group, converting it to an amino group, which can further participate in various coupling reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄).

Nucleophiles: Alkoxides, amines, thiols.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Amino derivatives.

Substitution Products: Various thiazolium derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound has potential applications in biological research due to its structural similarity to certain bioactive molecules. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In industrial applications, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide involves its interaction with specific molecular targets. The hydroxyethyl and nitrophenyl groups can participate in hydrogen bonding and π-π interactions, respectively, facilitating binding to enzymes or receptors. The phenylamino group can engage in additional interactions, enhancing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolium Bromide Derivatives

Key Findings:

Compounds with tert-butyl groups (e.g., ) exhibit increased steric bulk, reducing accessibility to the thiazolium core.

Solubility and Reactivity :

- The hydroxyethyl group in the target compound improves aqueous solubility compared to lipophilic substituents like propyl () or tert-butyl ().

- The chromenyl group in introduces fluorescence properties, absent in the target compound.

Synthetic Routes :

- Similar compounds (e.g., ) are synthesized via alkylation of thiazole precursors with α-halogenated ketones in basic media .

- The target compound likely requires regioselective functionalization due to competing reactivity of hydroxyethyl and nitro groups.

Biological Relevance :

- Thiazolium bromides with 4-nitrophenyl groups (e.g., target compound and ) may exhibit redox activity, analogous to MTT assay reagents (tetrazolium salts) , though direct evidence is lacking.

- Halogenated derivatives (e.g., ) are often explored for antimicrobial activity due to enhanced membrane permeability .

Biological Activity

3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide is a synthetic compound belonging to the thiazolium family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiazolium ring substituted with hydroxyethyl, nitrophenyl, and phenylamino groups. Its molecular formula is , and it has a molar mass of approximately 339.35 g/mol. The presence of diverse functional groups contributes to its biological activity and interaction with various molecular targets.

The mechanism of action of 3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide involves several key interactions:

- Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with biological targets, enhancing binding affinity.

- π-π Interactions : The nitrophenyl group can engage in π-π stacking interactions with aromatic residues in proteins.

- Additional Interactions : The phenylamino group may facilitate further interactions that enhance specificity and efficacy against specific targets.

These interactions are crucial for the compound's potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds within the thiazole family exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives demonstrate activity against various pathogens including Candida albicans and Staphylococcus aureus .

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2d | C. albicans | 1.23 µg/mL |

| 2e | S. aureus | Not specified |

The structural modifications in these compounds influence their antimicrobial potency, highlighting the importance of substituent groups in enhancing efficacy.

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms:

- Enzyme Inhibition : Some thiazole compounds act as inhibitors of key enzymes involved in cancer metabolism.

- Cell Signaling Modulation : These compounds may interfere with signaling pathways critical for tumor growth and survival.

Case Studies

- Study on Antifungal Activity : A series of thiazole derivatives were synthesized and tested for antifungal activity using modified EUCAST protocols. Compounds similar to 3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide exhibited promising results against fungal strains .

- Anticancer Research : In vitro studies demonstrated that certain thiazole derivatives significantly reduced the viability of cancer cell lines through apoptosis induction .

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of 3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide?

Methodological Answer:

The synthesis of this thiazolium derivative can be optimized by:

- Reflux Conditions : Prolonged reflux (4–6 hours) in absolute ethanol with catalytic glacial acetic acid to facilitate cyclization and proton transfer .

- Solvent Choice : Ethanol is preferred due to its polarity and ability to dissolve intermediates. Post-reaction, solvent removal under reduced pressure minimizes thermal decomposition .

- Purification : Recrystallization from ethanol or acetonitrile improves purity. Monitor by TLC (Rf ~0.6 in ACN:methanol 1:1) to confirm product homogeneity .

Basic: Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

Key techniques include:

- IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1612 cm⁻¹, NO₂ asymmetric stretch at ~1333 cm⁻¹) .

- NMR : ¹H NMR (CDCl₃) reveals aromatic proton multiplicity (δ 6.4–8.33 ppm) and NH signals (δ 4.11 ppm). ¹³C NMR confirms substitution patterns on the thiazole ring .

- Mass Spectrometry : FABMS (m/z 482.90) validates molecular weight and fragmentation pathways .

- Elemental Analysis : Match experimental vs. calculated C, H, N percentages (e.g., C: 54.71%, N: 11.60%) to confirm purity .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 293 K. Aim for a data-to-parameter ratio >10 to ensure refinement reliability .

- Refinement with SHELXL : Employ SHELX programs for high-resolution refinement. Challenges include handling twinned data or disorder in the nitro/hydroxyethyl groups. Use R factors (e.g., R₁ < 0.06) to assess model accuracy .

- Validation : Check for geometric outliers (e.g., bond angles deviating >5° from ideality) using Coot or Olex2 .

Advanced: How to address contradictions in spectral data when analyzing reaction intermediates?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., IR + NMR + HRMS) to confirm functional group retention or transformation. For example, a missing NH peak in NMR may indicate tautomerization, which IR can corroborate via shifted C=N stretches .

- Isolation of Intermediates : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to separate intermediates. Analyze each fraction via LC-MS to track reaction progression .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to resolve ambiguities in regiochemistry .

Basic: What reaction conditions are critical for functionalizing the thiazolium ring?

Methodological Answer:

- pH Control : Maintain mildly acidic conditions (pH 5–6) to stabilize the thiazolium cation during nucleophilic substitution .

- Temperature : Reactions with organobromides proceed optimally at 60–80°C. Higher temperatures risk ring decomposition .

- Catalysts : Use tetra-n-butylammonium bromide (TBAB) to enhance reactivity in SN2 reactions with propargyl or benzyl halides .

Advanced: What computational approaches are used to model this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding poses. For example, dock the nitro group into hydrophobic pockets of enzymes, with RMSD <2.0 Å indicating reliable poses .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze hydrogen bonding (e.g., between hydroxyethyl and catalytic residues) .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with activity using CoMFA/CoMSIA models .

Advanced: How to validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- Linearity : Ensure UV-Vis spectrophotometric methods (λmax ~350 nm) have R² > 0.995 over 1–50 µg/mL .

- Precision : Perform intra-day/inter-day assays with %RSD <2.0% for absorbance measurements .

- Robustness : Test pH (±0.2), temperature (±5°C), and solvent composition (±5% MeOH) variations. Recovery rates should remain 98–102% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.